molecular formula C6H9ClN2S B13190716 5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole

5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B13190716
M. Wt: 176.67 g/mol
InChI Key: LHDOSOITORCQPT-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of 3-chloropropylamine with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various sulfur-containing heterocycles.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl chloride: A reagent used in organic synthesis with similar structural features.

    Tris(chloropropyl) phosphate: An organophosphate ester used as a flame retardant.

Uniqueness

5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole is unique due to its thiadiazole ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

5-(3-chloropropyl)-4-methylthiadiazole

InChI

InChI=1S/C6H9ClN2S/c1-5-6(3-2-4-7)10-9-8-5/h2-4H2,1H3

InChI Key

LHDOSOITORCQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CCCCl

Origin of Product

United States

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